Cas no 35214-68-7 ((1S,2S,4aS,4bS,5S,7S,9aR,10S,10aR)-2,5-dihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid)
![(1S,2S,4aS,4bS,5S,7S,9aR,10S,10aR)-2,5-dihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid structure](https://fr.kuujia.com/scimg/cas/35214-68-7x500.png)
35214-68-7 structure
Nom du produit:(1S,2S,4aS,4bS,5S,7S,9aR,10S,10aR)-2,5-dihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Numéro CAS:35214-68-7
Le MF:C19H24O6
Mégawatts:348.390266418457
CID:1468632
(1S,2S,4aS,4bS,5S,7S,9aR,10S,10aR)-2,5-dihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid Propriétés chimiques et physiques
Nom et identifiant
-
- (1S,2S,4aS,4bS,5S,7S,9aR,10S,10aR)-2,5-dihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
- 4a,1-(epoxymethano)-7,9a-methanobenz[a]azulene-10-carboxylic acid, dodecahydro-2,5-dihydroxy-1-methyl-8-methylene-13-oxo-, (1S,2S,4aS,4bS,5S,7S,9aR,10S,10aR)-
- 2β,4aα,5β-Trihydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid 1,4a-lactone
- Gibberellin A35
- gibberelin A35
- Gibbane-1,10-dicarboxylic acid, 2,4a,5-trihydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1α,2β,4aα,4bβ,5β,10β)- (9CI)
- GA35
-
- Piscine à noyau: 1S/C19H24O6/c1-8-6-18-7-9(8)5-10(20)13(18)19-4-3-11(21)17(2,16(24)25-19)14(19)12(18)15(22)23/h9-14,20-21H,1,3-7H2,2H3,(H,22,23)/t9-,10+,11+,12-,13-,14-,17-,18-,19-/m1/s1
- La clé Inchi: NYLKJADFYRJQOI-DMQYUYNFSA-N
- Sourire: O1C([C@]2(C([H])([H])[H])[C@]([H])(C([H])([H])C([H])([H])[C@]31[C@]2([H])[C@]([H])(C(=O)O[H])[C@]12C([H])([H])C(=C([H])[H])[C@]([H])(C([H])([H])[C@@]([H])([C@]13[H])O[H])C2([H])[H])O[H])=O
Propriétés calculées
- Qualité précise: 348.157
- Masse isotopique unique: 348.157
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 25
- Nombre de liaisons rotatives: 1
- Complexité: 717
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 9
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.457
- Surface topologique des pôles: 104A^2
Propriétés expérimentales
- Dense: 1.455
- Point d'ébullition: 618.169°C at 760 mmHg
- Point d'éclair: 226.387°C
- Indice de réfraction: 1.636
(1S,2S,4aS,4bS,5S,7S,9aR,10S,10aR)-2,5-dihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid Littérature connexe
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
35214-68-7 ((1S,2S,4aS,4bS,5S,7S,9aR,10S,10aR)-2,5-dihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid) Produits connexes
- 63468-94-0(2-(quinolin-3-yl)hydrazine hydrochloride)
- 2649076-92-4(1,3-difluoro-2-(2-isocyanatoethyl)-4-nitrobenzene)
- 2138417-93-1(6-(2-Aminobutyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid)
- 177190-77-1(2-(BenZyloxy)-1-bromo-3-methylbenZene)
- 1449117-77-4(tert-Butyl 4-(4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate)
- 2680751-58-8(2-{(tert-butoxy)carbonyl(3-methoxy-3-oxopropyl)amino}-2-methylpropanoic acid)
- 2229687-93-6(4-(6-chloro-5-methylpyridin-3-yl)but-3-en-2-one)
- 2228121-64-8(2-amino-2-{1-2-(methoxymethyl)oxan-2-ylcyclopropyl}acetic acid)
- 866008-21-1(3-oxo-2-[(thiophen-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-yl acetate)
- 81396-36-3(2,2,5,5-Tetramethyl-3-cyclopenten-1-one)
Fournisseurs recommandés
Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membre gold
Fournisseur de Chine
Lot

Shanghai Xinsi New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot
